

Synthesis and characterization of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone

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Compound of Interest

Compound Name: 3-[(4-Methoxyphenyl)methyl]cyclohexanone

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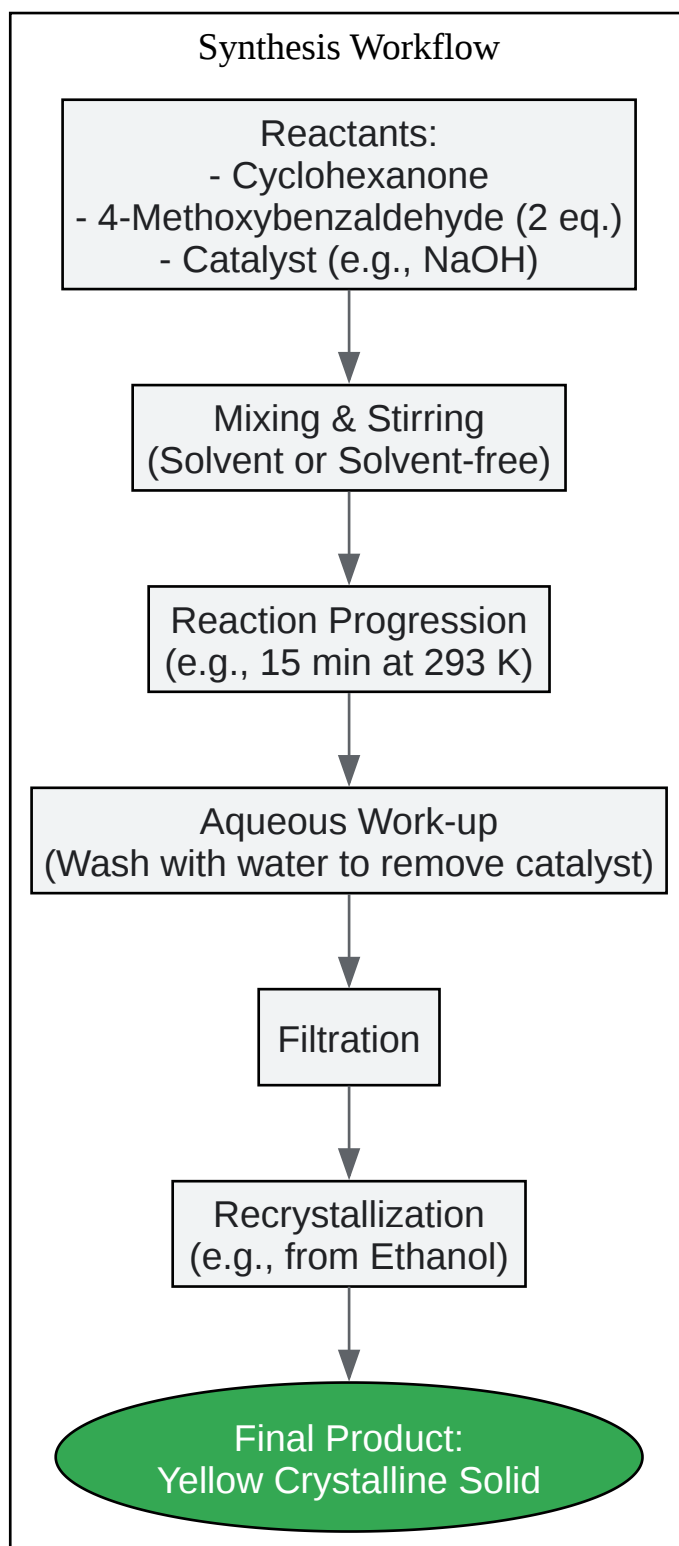
An In-depth Technical Guide on the Synthesis and Characterization of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone

Introduction

(2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is a synthetic organic compound belonging to the bis-chalcone family. Its structure features a central cyclohexanone ring flanked by two 4-methoxybenzylidene groups. This class of molecules is of significant interest to researchers due to the diverse biological activities exhibited by its analogues, including anti-inflammatory and potential anticancer properties. The symmetrical nature and conjugated system of the molecule also make it a subject of study in materials science. This guide provides a comprehensive overview of its synthesis via Claisen-Schmidt condensation and its detailed characterization using various spectroscopic and analytical techniques.

Synthesis

The primary route for synthesizing (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the double aldol condensation of cyclohexanone with two equivalents of 4-methoxybenzaldehyde. The base, typically sodium hydroxide, facilitates the formation of a cyclohexanone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final conjugated product.



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Caption: Workflow for the synthesis of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone.

Experimental Protocols

Synthesis via Base-Catalyzed Condensation

A solvent-free synthesis protocol has been reported to be effective.^[1]

- **Reaction Setup:** In a 50 mL flask, combine cyclohexanone (2.0 mmol), 4-methoxybenzaldehyde (4.0 mmol), and powdered sodium hydroxide (4.0 mmol).
- **Reaction:** Stir the mixture vigorously at room temperature (293 K) for approximately 15 minutes. The mixture will solidify as the reaction proceeds.
- **Work-up:** Once the reaction is complete, add distilled water to the solid mass and break it up. Wash the crude product thoroughly with water several times to remove the sodium hydroxide catalyst.
- **Purification:** Filter the resulting solid and recrystallize it from hot ethanol to yield the pure product as yellow needles.^[2]
- **Drying:** Dry the purified crystals in a vacuum oven.

Characterization Data

The structural elucidation of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is accomplished through a combination of spectroscopic and analytical methods.

Physical and Crystallographic Data

The compound is a yellow crystalline solid with a melting point in the range of 160-162°C.^[2]

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system, providing definitive structural information.^{[1][3]}

Parameter	Value	Reference
Molecular Formula	C ₂₂ H ₂₂ O ₃	[1][4]
Molecular Weight	334.40 g/mol	[1][4]
Appearance	Yellow needles	[2]
Melting Point	160-162°C	[2]
Crystal System	Monoclinic	[1][3]
a (Å)	9.0129 (8)	[1]
b (Å)	9.4874 (10)	[1]
c (Å)	20.9416 (17)	[1]
β (°)	100.518 (1)	[1]
Volume (Å ³)	1760.6 (3)	[1]

Spectroscopic Data

Spectroscopic analysis confirms the presence of key functional groups and the overall molecular structure.

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Reference
7.76	Singlet	2H	Vinylic protons	[2]
7.45	Doublet	4H	Aromatic (ortho to OCH ₃)	[2]
6.93	Doublet	4H	Aromatic (meta to OCH ₃)	[2]
3.84	Singlet	6H	Methoxy (-OCH ₃)	[2]
2.92	Triplet	4H	Allylic CH ₂ (Cyclohexanone)	[2]
1.81	Quintet	2H	CH ₂ (Cyclohexanone)	[2]

The carbon NMR spectrum identifies all unique carbon atoms in the structure.

Chemical Shift (δ ppm)	Assignment	Reference
190.81	Carbonyl Carbon (C=O)	[2][3]
160.52	Aromatic Carbon (C-OCH ₃)	[2][3]
137.1	Vinylic Carbon	[2][3]
134.96	Cyclohexanone Carbon (α to C=O)	[2][3]
132.82	Aromatic Carbons (ortho to benzylidene)	[2][3]
129.37	Aromatic Carbon (ipso to benzylidene)	[2][3]
114.50	Aromatic Carbons (meta to benzylidene)	[2][3]
59.93	Methoxy Carbon (-OCH ₃)	[2]
29.12	Allylic CH ₂ Carbon (Cyclohexanone)	[2]
23.64	CH ₂ Carbon (Cyclohexanone)	[2]

The IR spectrum confirms the presence of key functional groups through their characteristic vibrational frequencies.

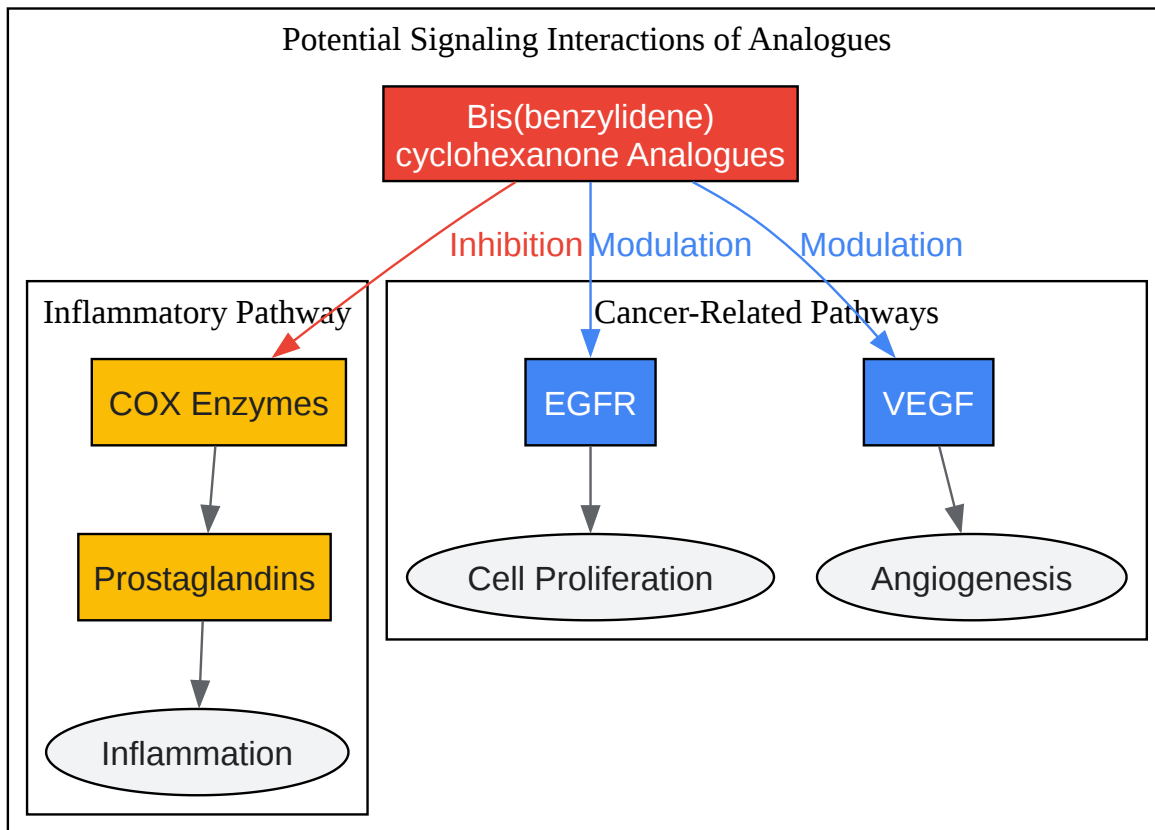
Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Reference
1658	C=O Stretching (α,β -unsaturated ketone)	[2][3]
1593	C=C Stretching (Vinyllic and Aromatic)	[2][3]
1556, 1508	Aromatic C=C Stretching	[2][3]
1247	Aromatic C-O Stretching (Aryl ether)	[2][3]
835	Para-disubstituted Benzene Ring C-H Bending	[2][3]

Mass spectrometry confirms the molecular weight of the compound.

Ion/Fragment	m/z (Observed)	Description	Reference
[M+H] ⁺	335	Protonated Molecular Ion	[2][3]
[M-C ₈ H ₇ O+H] ⁺	214	Loss of a methoxybenzylidene group	[2][3]

Potential Signaling Pathway Interactions

While specific empirical data on the signaling pathways modulated by (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is limited, related analogues have demonstrated significant biological activity. For instance, some bis(benzylidene)cyclohexanone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5][6] Other analogues have been found to modulate proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) in cancer cells.[3] These findings suggest that the bis(benzylidene)cyclohexanone scaffold can interact with crucial cellular signaling pathways.



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Caption: Potential signaling pathways modulated by analogous bis(benzylidene)cyclohexanones.

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